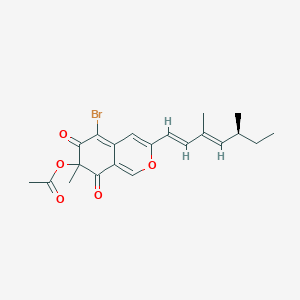
Azaphilone-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azaphilone-9 is a member of the azaphilone family, a class of fungal metabolites known for their diverse biological activities and structural complexity. Azaphilones are characterized by a highly oxygenated pyranoquinone bicyclic core and are produced by various fungal species. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, cytotoxic, nematicidal, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azaphilone-9 can be synthesized through various synthetic routes, often involving polyketide synthase pathways. The synthesis typically starts with the formation of a polyketide chain, followed by cyclization and oxidation reactions to form the characteristic pyranoquinone core . Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using fungal strains known to produce azaphilones. These processes are optimized for maximum yield by controlling factors such as nutrient availability, oxygen levels, and fermentation time. The compound is then extracted and purified using techniques like solvent extraction, chromatography, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Azaphilone-9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as azaphilone alkaloids, which are formed through azaphilic addition reactions with amines .
Applications De Recherche Scientifique
Azaphilone-9 has numerous scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of azaphilone-9 involves its interaction with various molecular targets and pathways. It is known to react with amino groups in proteins, amino acids, and nucleic acids, forming vinylogous γ-pyridones. This interaction can disrupt cellular processes, leading to antimicrobial and cytotoxic effects . Additionally, this compound can inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Azaphilone-9 is unique among azaphilones due to its specific structural features and biological activities. Similar compounds include:
Rubiginosin C: Exhibits weak activity compared to this compound.
Cohaerins A and B: Also show weaker activity and different structural features.
Chaetoviridin: Another azaphilone derivative with distinct biological properties.
Propriétés
Formule moléculaire |
C21H23BrO5 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
[5-bromo-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C21H23BrO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21?/m0/s1 |
Clé InChI |
XUOVORQURANBCB-LVUCCPRXSA-N |
SMILES isomérique |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br |
SMILES canonique |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


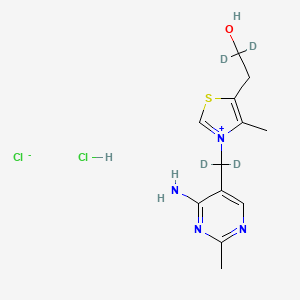
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
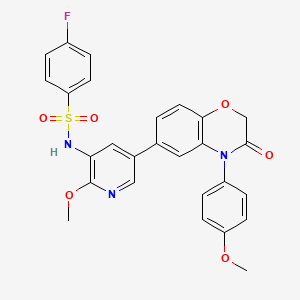
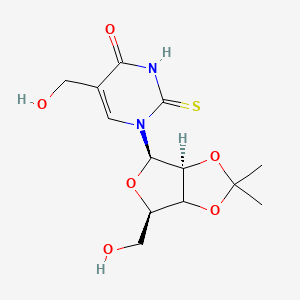
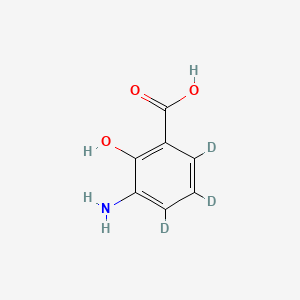
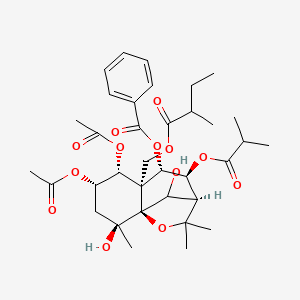
![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)

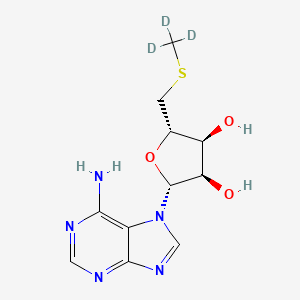
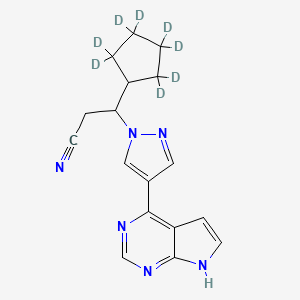

![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)

